Methyl 5-bromo-2-ethylbenzoate
Overview
Description
Methyl 5-bromo-2-ethylbenzoate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-ethylbenzoic acid: The synthesis of methyl 5-bromo-2-ethylbenzoate can begin with the bromination of 2-ethylbenzoic acid. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to selectively brominate the benzene ring at the fifth position.
Esterification: The brominated product, 5-bromo-2-ethylbenzoic acid, is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-2-ethylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 5-azido-2-ethylbenzoate.
Reduction: 5-bromo-2-ethylbenzyl alcohol.
Oxidation: 5-bromo-2-ethylbenzoic acid.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-ethylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used in the development of new drugs and as a reference compound in analytical studies.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-ethylbenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-bromo-2-ethylbenzoate: Similar structure but with the bromine atom at the fourth position.
Methyl 5-chloro-2-ethylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Methyl 5-bromo-2-ethylbenzoate is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
Properties
IUPAC Name |
methyl 5-bromo-2-ethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZTCOVKDJUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657932 | |
Record name | Methyl 5-bromo-2-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439937-54-9 | |
Record name | Methyl 5-bromo-2-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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